molecular formula C12H17NO3 B1603045 N-(2,2-Dimethoxyethyl)-2-phenylacetamide CAS No. 89314-87-4

N-(2,2-Dimethoxyethyl)-2-phenylacetamide

Cat. No.: B1603045
CAS No.: 89314-87-4
M. Wt: 223.27 g/mol
InChI Key: AGVDSOHZUZRTSA-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-2-phenylacetamide: is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a phenylacetamide group attached to a 2,2-dimethoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetamide with aminoacetaldehyde dimethyl acetal. The reaction is carried out in the presence of an alkali and a phase transfer catalyst in an organic solvent and water system. The organic layer is then separated, and the product is purified by boiling off the solvent and introducing dried chlorine hydride or hydrogen bromide gas to salify the compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(2,2-Dimethoxyethyl)-2-phenylacetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions .

Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of pharmaceutical agents due to its structural features that may interact with biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-(2,2-Dimethoxyethyl)-2-phenylacetamide is unique due to its specific structural features, including the combination of a phenylacetamide group with a 2,2-dimethoxyethyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and pharmaceuticals.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVDSOHZUZRTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625238
Record name N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89314-87-4
Record name N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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